1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride (CAS: 1394042-43-3) is a bicyclic heteroaromatic compound with a molecular formula of C₁₀H₁₆Cl₂N₆ and a molecular weight of 291.18 g/mol . It features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methyl group at the 3-position and a piperazine ring at the 8-position, forming a dihydrochloride salt.
Key physicochemical properties include:
Properties
Molecular Formula |
C10H16Cl2N6 |
|---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
3-methyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C10H14N6.2ClH/c1-8-13-14-10-9(12-4-7-16(8)10)15-5-2-11-3-6-15;;/h4,7,11H,2-3,5-6H2,1H3;2*1H |
InChI Key |
SOQHCLHDSVOHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
A representative synthetic route begins with 2,3-dichloropyrazine as the starting material:
Step 1: Nucleophilic substitution with hydrazine hydrate
2,3-dichloropyrazine is reacted with hydrazine hydrate in ethanol under reflux conditions (~85°C) to substitute chlorine atoms with hydrazine groups, yielding hydrazine-substituted intermediates (compound 10).Step 2: Cyclization to form triazolo ring
The hydrazine intermediate undergoes cyclization with triethoxy methane or triethyl orthoacetate at elevated temperatures (~80°C reflux) to form the fused triazolo[4,3-a]pyrazine core (compound 11).Step 3: Functional group modification
The intermediate 11 is further reacted with nucleophiles such as 4-aminophenol or 2-fluoro-4-aminophenol in the presence of bases (e.g., potassium tert-butoxide) and catalysts (e.g., potassium iodide) in tetrahydrofuran (THF) to introduce substituents at the 8-position, leading to compounds 12a–d.
Introduction of Piperazine and Methyl Groups
The piperazine ring is introduced via nucleophilic substitution or coupling reactions with appropriate piperazine derivatives. Methylation at the 3-position of the triazolo ring can be achieved through selective alkylation methods, often involving methyl halides or methylating agents under controlled conditions.
The final compound is isolated as the dihydrochloride salt by treatment with hydrochloric acid in suitable solvents such as isopropanol, followed by crystallization and drying.
Industrial-Scale Preparation Considerations
A patent describing industrially scalable methods for related triazolo[4,3-a]pyrazine derivatives highlights the following:
Use of ethanol and hydrazine hydrate for initial substitution steps, with temperature control (~58-61°C) and pH adjustment to optimize yield and purity.
Cyclization involving trifluoroacetic anhydride and methylsulfonic acid under reflux conditions to form key intermediates with high purity (HPLC purity >99%).
Purification steps include extraction with organic solvents (e.g., dichloromethane), washing with saturated sodium chloride, drying, and filtration through silica gel columns.
Final salt formation by reaction with hydrochloric acid in isopropanol at elevated temperatures (75-80°C), followed by cooling and filtration to yield the dihydrochloride salt.
Summary Table of Preparation Steps
Research Findings and Purity Data
The synthetic routes yield intermediates and final products with high purity, typically confirmed by HPLC analysis showing purities above 93% for intermediates and above 99% for final compounds after purification.
The methods minimize byproduct formation, favoring industrial scalability.
Reaction times vary from 15 hours for substitution steps to over 40 hours for cyclization and reflux steps, indicating the need for careful process control.
Chemical Reactions Analysis
Types of Reactions: 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties against various strains of bacteria.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. In antibacterial applications, it inhibits bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it targets kinases like c-Met and VEGFR-2, inhibiting their activity and thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo-Pyrazine Core
Compound 1b : 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- Molecular Formula : C₈H₁₁ClF₃N₅
- Key Differences :
- A trifluoromethyl (-CF₃) group at the 3-position instead of methyl.
- Saturated 5,6,7,8-tetrahydro pyrazine ring.
- Synthesis : Achieved 99% yield via HCl-mediated cyclization of hydrazine intermediates .
Compound 1c : 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- Molecular Formula : C₁₃H₁₃F₃N₅
- Key Differences :
- Phenyl group at the 8-position instead of piperazine.
- Retains the -CF₃ substituent.
- Synthesis : 97% yield via similar HCl-mediated methods .
- Significance : The phenyl group may reduce solubility but increase affinity for aromatic receptor pockets, contrasting with the piperazine’s hydrogen-bonding capability in the target compound .
Piperazine-Modified Derivatives
1-(2-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS: 2640964-58-3)
- Molecular Formula : C₁₅H₁₅ClN₇
- Key Differences :
- 2-Chlorophenyl group appended to the piperazine ring.
- Higher molecular weight (341.4 g/mol vs. 291.18 g/mol).
Impurity C (Dihydrochloride) : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
Functional and Therapeutic Comparisons
Vasopressin Antagonist Derivatives (Patent: EP 2024)
- Example : 1-(2,6-Diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
- Key Differences :
- Benzodiazepine fusion with triazolo-pyrazine.
- Spirocyclic diaza core.
3-Substituted [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-ones
- Example : 3-Aryl-N7-aryl derivatives
- Key Differences :
- Ketone group at the 8-position instead of piperazine.
- Aryl substituents at the 3- and 7-positions.
- Synthesis : Uses carbonyldiimidazole-mediated cyclization, differing from the target compound’s HCl-based method .
- Significance : The ketone group may enhance hydrogen-bonding interactions in enzymatic binding pockets .
Data Tables
Table 2: Physicochemical Properties
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis (97% yield) is comparable to analogs like 1b (99%), underscoring the robustness of HCl-mediated cyclization .
- Substituent Effects : Methyl and -CF₃ groups at the 3-position optimize balance between lipophilicity and metabolic stability, whereas phenyl groups may limit solubility .
- Therapeutic Potential: Structural parallels to vasopressin antagonists suggest unexplored neuropsychiatric applications for the target compound .
Biological Activity
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique triazolo-pyrazine core that has been associated with various pharmacological properties.
- IUPAC Name: 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride
- Molecular Formula: C10H16Cl2N6
- Molecular Weight: 291.18 g/mol
- CAS Number: 1394042-43-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent research indicates that derivatives of triazolo-pyrazines exhibit notable anticancer effects. For instance, compounds similar to 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride have demonstrated cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanisms involved include:
- Induction of apoptosis via caspase activation (caspase-3, -8, and -9) .
- Modulation of pathways involving NF-κB and p53 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.25 | Apoptosis via caspases |
| Compound B | MDA-MB-231 | 0.5 | NF-κB inhibition |
| 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride | TBD | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
- E. coli (Gram-negative)
- S. aureus (Gram-positive)
Research findings suggest that the compound exhibits higher antibacterial activity compared to traditional antibiotics such as Imipenem and Nalidixic acid .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. coli | TBD | Moderate |
| S. aureus | TBD | High |
Case Studies
A case study involving a novel derivative of the triazolo-pyrazine scaffold highlighted its potential in treating resistant bacterial infections. The study utilized docking simulations to predict binding affinities and confirmed the compound's ability to inhibit bacterial growth effectively .
Q & A
Q. Table 1: Representative Synthetic Methods
How is the compound characterized using spectroscopic and analytical techniques?
Level: Basic
Methodological Answer:
Key characterization methods include:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 232.29 for related analogs) .
- Infrared spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ for C=O and C=N stretches .
- HPLC/TLC : Monitor reaction progress and purity (e.g., TLC with ethyl acetate/hexane) .
Q. Table 2: Spectroscopic Data
| Technique | Key Peaks/Data | Application | Reference |
|---|---|---|---|
| 1H NMR | δ 3.2–4.1 ppm (piperazine CH2) | Substituent confirmation | |
| HRMS | m/z 232.29 ([M+H]+) | Molecular weight validation |
How can reaction conditions be optimized to improve synthetic yield?
Level: Advanced
Methodological Answer:
- Temperature control : Increasing reflux time (e.g., 24–48 hours) enhances cyclization efficiency .
- Catalyst selection : Use of anhydrous triethylamine or DMFA improves nucleophilic substitution rates .
- Stoichiometry : A 1.5:1 molar ratio of CDI to hydrazinopyrazin-2-one minimizes side products .
- pH adjustment : Acidic conditions (HCl) stabilize intermediates during cyclization .
How to address low yields in condensation steps during synthesis?
Level: Advanced
Methodological Answer:
Low yields often arise from incomplete cyclization or competing side reactions. Strategies include:
- Solvent optimization : Replace DMFA with DMF or DMSO to enhance solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2h vs. 24h) while maintaining yield .
- Intermediate isolation : Purify hydrazinopyrazin-2-one derivatives before condensation to reduce impurities .
What strategies resolve conflicting biological activity data in pharmacological studies?
Level: Advanced
Methodological Answer:
Conflicting data may arise from:
- Substituent variability : Compare analogs with different piperazine or triazole substituents (e.g., 3-methyl vs. trifluoromethyl groups) .
- Assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and control pH/temperature .
- Dose-response curves : Use IC50/EC50 values to quantify potency discrepancies .
Q. Table 3: Example of Substituent Impact on Activity
| Substituent | Biological Target | IC50 (nM) | Reference |
|---|---|---|---|
| 3-Methyl | Adenosine A1 | 12 ± 3 | |
| Trifluoromethyl | Adenosine A2A | 45 ± 7 |
How to ensure high purity during synthesis and purification?
Level: Basic
Methodological Answer:
- Recrystallization : Use DMFA/i-propanol (1:2 v/v) to remove unreacted starting materials .
- Column chromatography : Separate diastereomers with silica gel and ethyl acetate/hexane gradients .
- HPLC validation : Confirm >98% purity using C18 columns with acetonitrile/water mobile phases .
What key structural features influence pharmacological activity?
Level: Advanced
Methodological Answer:
- Piperazine positioning : N1-substitution enhances receptor binding affinity (e.g., adenosine A1 vs. A2A) .
- Triazole ring electronics : Electron-withdrawing groups (e.g., CF3) increase metabolic stability but reduce solubility .
- Hydrogen bonding : Protonatable amines (e.g., piperazine NH) improve target engagement .
How to design analogs with improved pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- Bioisosteric replacement : Substitute methyl with polar groups (e.g., hydroxyl) to enhance solubility .
- Prodrug strategies : Mask amines with acetyl or carbamate groups to improve oral bioavailability .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding to adenosine receptors .
What stability challenges exist under varying storage conditions?
Level: Advanced
Methodological Answer:
- Hydrolysis : Protect from moisture by storing under argon at -20°C .
- Photodegradation : Use amber vials to prevent UV-induced decomposition of the triazole ring .
- pH sensitivity : Buffer solutions (pH 4–6) stabilize the dihydrochloride salt in aqueous media .
How to validate target engagement in vitro?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
